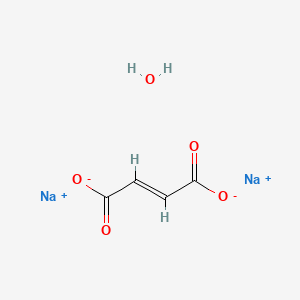
4-Cyclobutoxy-1-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure combines aromaticity (from the benzene ring) with the unique features of the cyclobutoxy group.
4-Cyclobutoxy-1-iodo-2-methylbenzene: is a chemical compound with the molecular formula CHI. It consists of a benzene ring substituted with a cyclobutoxy group (four-membered cyclic ether) at one position and an iodine atom at another position.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Analyse Des Réactions Chimiques
Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.
Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.
Applications De Recherche Scientifique
Chemistry: The compound serves as a model for studying electrophilic aromatic substitution and the effects of substituents on reactivity.
Biology and Medicine: While not directly used in medicine, understanding its reactivity informs drug design and bioorganic chemistry.
Industry: Limited industrial applications, but it contributes to the broader field of aromatic chemistry.
Mécanisme D'action
Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.
Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of cyclobutoxy and iodine substituents makes 4-cyclobutoxy-1-iodo-2-methylbenzene unique.
Similar Compounds: Other aryl iodides, such as 1-iodo-2-methylbenzene, exhibit similar reactivity but lack the cyclobutoxy group.
Propriétés
Formule moléculaire |
C11H13IO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
4-cyclobutyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Clé InChI |
ZFPDHXGULBOQAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2CCC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



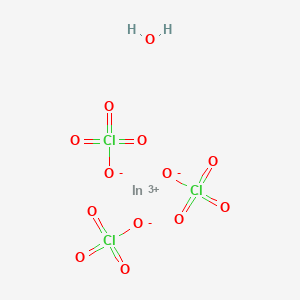
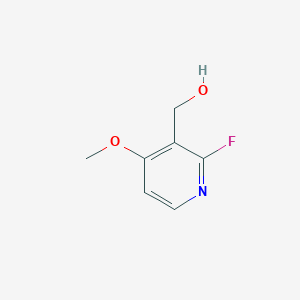
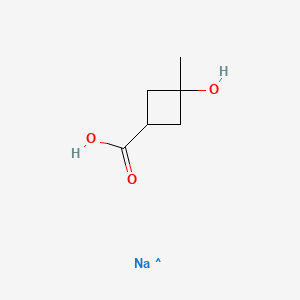
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
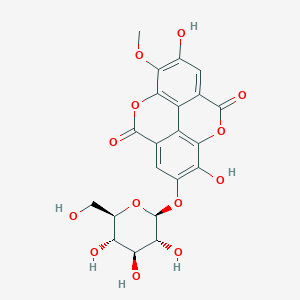


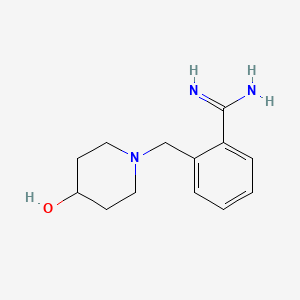
![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
